![molecular formula C18H23N5O4 B6491057 N-(4-acetamidophenyl)-2-{3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide CAS No. 923233-32-3](/img/structure/B6491057.png)
N-(4-acetamidophenyl)-2-{3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide
Overview
Description
The compound “N-(4-acetamidophenyl)-2-{3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide” is a complex organic molecule. It contains an acetamidophenyl group, a triazaspirodecanone group, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler precursors. For example, a related compound, 1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one, has been synthesized via a multi-step pathway starting from 2-nitroaniline .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The compound contains a total of 57 bonds, including 31 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 secondary amide (aliphatic), 1 tertiary amine (aromatic), 2 ethers (aliphatic), and 1 ether (aromatic) .Scientific Research Applications
Delta Opioid Receptor Agonist
This compound has been identified as a novel delta opioid receptor (DOR) agonist chemotype . DORs hold potential as a target for neurologic and psychiatric disorders . However, no DOR agonist has proven efficacious in critical phase II clinical trials . This compound, with its unique chemotype, could serve as an alternative for the current clinical candidates .
Pain Management
The compound has shown anti-allodynic efficacy, which means it can potentially alleviate pain caused by stimuli that do not normally provoke pain . This makes it a promising candidate for the development of new pain management drugs.
Neurological Disorders Treatment
Given its potential as a DOR agonist, this compound could be used in the treatment of various neurological disorders . DORs are considered a clinical target for these disorders, including migraine and chronic pain .
Psychiatric Disorders Treatment
In addition to neurological disorders, DORs are also considered a potential target for the treatment of psychiatric disorders . Therefore, this compound could potentially be used in the development of new psychiatric medications.
Drug Development
The compound’s unique chemotype differentiates it from current failed delta agonists, making it a novel lead candidate for drug development . Its improved pharmacological properties could potentially lead to the production of quality drug candidates for DOR .
High-throughput Screening Assay
This compound was identified through a small-scale high-throughput screening assay . This suggests that it could be used as a reference compound in future high-throughput screening assays to identify other potential DOR agonists.
Mechanism of Action
Target of Action
The primary target of this compound is the Delta Opioid Receptor (DOR) . The DOR is a G-protein coupled receptor that plays a crucial role in mediating pain perception, mood regulation, and immune response .
Mode of Action
The compound acts as a selective agonist for the DOR . It binds to the orthosteric site of the receptor, triggering a conformational change that activates the receptor . This activation leads to a cascade of intracellular events, including the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels .
Biochemical Pathways
The activation of DOR by the compound affects several biochemical pathways. Primarily, it inhibits the cAMP pathway, reducing the release of neurotransmitters such as glutamate and substance P . This leads to a decrease in neuronal excitability and a reduction in pain perception .
Result of Action
The activation of DOR by the compound results in antinociceptive effects , reducing the perception of pain . This makes the compound potentially useful in the treatment of conditions involving chronic pain .
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4/c1-12(24)19-13-3-5-14(6-4-13)20-15(25)11-23-9-7-18(8-10-23)16(26)22(2)17(27)21-18/h3-6H,7-11H2,1-2H3,(H,19,24)(H,20,25)(H,21,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZSUAJFFALGRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2CCC3(CC2)C(=O)N(C(=O)N3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801127310 | |
Record name | N-[4-(Acetylamino)phenyl]-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801127310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,8-Triazaspiro[4.5]decane-8-acetamide, N-[4-(acetylamino)phenyl]-3-methyl-2,4-dioxo- | |
CAS RN |
923233-32-3 | |
Record name | N-[4-(Acetylamino)phenyl]-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=923233-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-(Acetylamino)phenyl]-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801127310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.